molecular formula C10H15NO2 B592118 Tert-butyl (1-ethynylcyclopropyl)carbamate CAS No. 1268810-09-8

Tert-butyl (1-ethynylcyclopropyl)carbamate

Cat. No.: B592118
CAS No.: 1268810-09-8
M. Wt: 181.235
InChI Key: QVGLHHJMUIIWAA-UHFFFAOYSA-N
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Description

Tert-butyl (1-ethynylcyclopropyl)carbamate: is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of carbamate, featuring a tert-butyl group, an ethynyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethynylcyclopropyl)carbamate typically involves the reaction of a cyclopropylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:

[ \text{Cyclopropylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (1-ethynylcyclopropyl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as ethyl derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (1-ethynylcyclopropyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.

Industry: While its industrial applications are limited, this compound can be used in the synthesis of specialty chemicals and advanced materials, particularly in research and development settings.

Mechanism of Action

The mechanism of action of tert-butyl (1-ethynylcyclopropyl)carbamate is not well-defined, as it largely depends on its specific application and the target molecule it interacts with. In general, carbamates can act as inhibitors of enzymes by forming stable carbamate-enzyme complexes. The ethynyl group may also participate in interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative without the ethynyl and cyclopropyl groups.

    Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a tert-butyl group.

    Cyclopropyl carbamate: A carbamate derivative with a cyclopropyl group but lacking the ethynyl group.

Uniqueness: Tert-butyl (1-ethynylcyclopropyl)carbamate is unique due to the presence of both the ethynyl and cyclopropyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl N-(1-ethynylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGLHHJMUIIWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168349
Record name Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268810-09-8
Record name Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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